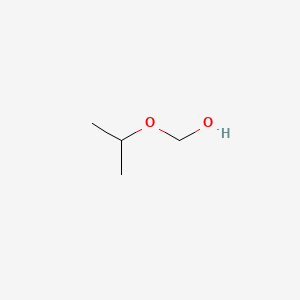
Isopropoxymethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropoxymethanol, also known as 1-(1-methylethoxy)methanol, is an organic compound with the molecular formula C₄H₁₀O₂. It is a colorless liquid with a mild, ethereal odor. This compound is part of the class of alcohols and ethers, making it a versatile chemical in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropoxymethanol can be synthesized through several methods. One common synthetic route involves the reaction of isopropyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds as follows:
CH3CHOHCH3+CH2O→CH3CHOCH2OHCH3
The reaction is typically carried out under mild conditions, with the temperature maintained around 60-70°C and the reaction time ranging from 2 to 4 hours.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same reaction between isopropyl alcohol and formaldehyde but is optimized for large-scale production. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Isopropoxymethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isopropoxyformaldehyde.
Reduction: Reduction reactions can convert it into isopropoxyethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are employed under controlled conditions.
Major Products
Oxidation: Isopropoxyformaldehyde
Reduction: Isopropoxyethanol
Substitution: Various substituted ethers depending on the reagent used
Scientific Research Applications
Isopropoxymethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is explored for its potential use in drug formulation and delivery systems.
Industry: It is utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Mechanism of Action
The mechanism of action of isopropoxymethanol involves its interaction with various molecular targets. In biochemical applications, it can act as a substrate for enzymes, leading to the formation of specific products. Its hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its behavior in different environments.
Comparison with Similar Compounds
Isopropoxymethanol can be compared with other similar compounds such as:
Isopropyl alcohol (C₃H₈O): A simpler alcohol with similar solvent properties but lacks the ether functionality.
Methoxyethanol (C₃H₈O₂): Another ether-alcohol compound but with different reactivity and applications.
Ethylene glycol monoisopropyl ether (C₅H₁₂O₂): Similar in structure but with a longer carbon chain, affecting its physical and chemical properties.
This compound stands out due to its unique combination of alcohol and ether functionalities, making it a versatile compound in various applications.
Properties
CAS No. |
56395-05-2 |
|---|---|
Molecular Formula |
C4H10O2 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
propan-2-yloxymethanol |
InChI |
InChI=1S/C4H10O2/c1-4(2)6-3-5/h4-5H,3H2,1-2H3 |
InChI Key |
ZFCUTFMDALQSSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



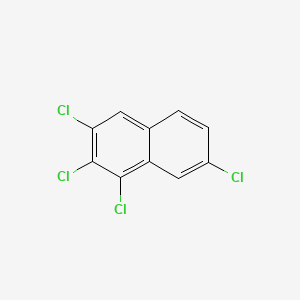
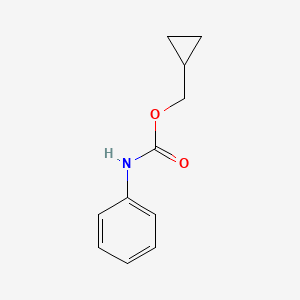
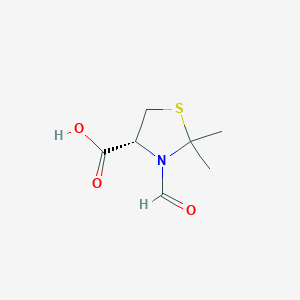
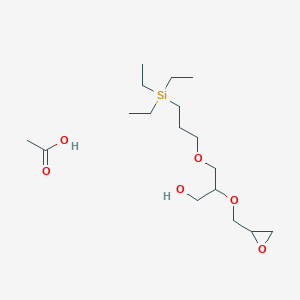
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)
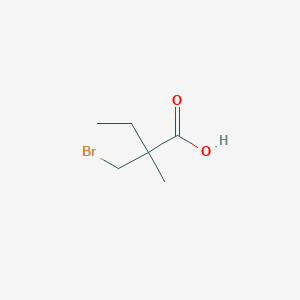

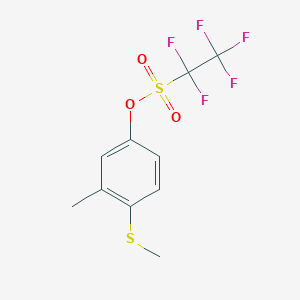


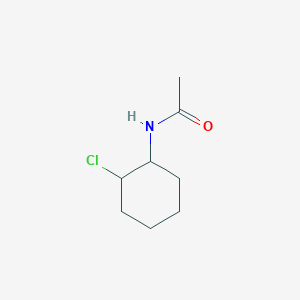

![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
